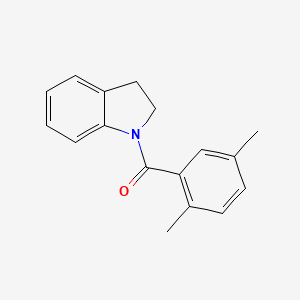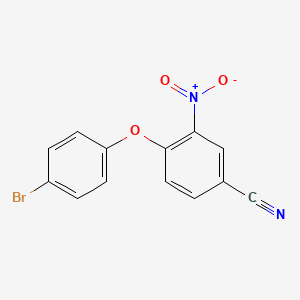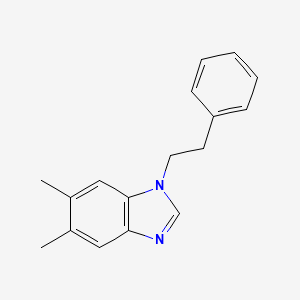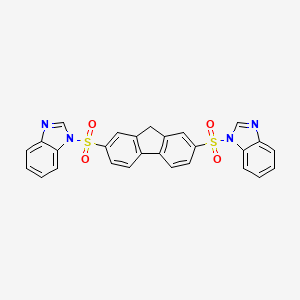
1-(2,5-dimethylbenzoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzoyl)indoline, also known as DBI, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. DBI has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylbenzoyl)indoline is based on its unique fluorescent properties. 1-(2,5-dimethylbenzoyl)indoline emits light when excited by a specific wavelength of light. This property has been exploited in various applications, including the detection of metal ions and biomolecules. The fluorescence of 1-(2,5-dimethylbenzoyl)indoline can be modulated by changes in the local environment, such as pH, temperature, and polarity. This property has been utilized in the development of biosensors for the detection of specific biomolecules.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzoyl)indoline has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2,5-dimethylbenzoyl)indoline is non-toxic to cells and does not affect cell viability or proliferation. In vivo studies have shown that 1-(2,5-dimethylbenzoyl)indoline is rapidly cleared from the body and does not accumulate in tissues. These findings suggest that 1-(2,5-dimethylbenzoyl)indoline is a safe and biocompatible fluorescent probe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its high sensitivity and selectivity for the detection of specific biomolecules and metal ions. 1-(2,5-dimethylbenzoyl)indoline is also easy to synthesize and can be modified to improve its properties for specific applications. However, the limitations of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its limited stability under certain conditions, such as high temperature and pH. 1-(2,5-dimethylbenzoyl)indoline also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 1-(2,5-dimethylbenzoyl)indoline in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in clinical samples. 1-(2,5-dimethylbenzoyl)indoline can also be used in the development of fluorescent probes for imaging cellular structures and for the detection of metal ions in environmental samples. Additionally, 1-(2,5-dimethylbenzoyl)indoline can be modified to improve its properties for specific applications, such as increasing its stability and selectivity. Overall, 1-(2,5-dimethylbenzoyl)indoline has significant potential for use in various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethylbenzoyl)indoline involves the reaction of 2,5-dimethylaniline and 2-bromoacetophenone in the presence of a base and a copper catalyst. The resulting product is then subjected to a cyclization reaction to form 1-(2,5-dimethylbenzoyl)indoline. The yield of 1-(2,5-dimethylbenzoyl)indoline synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzoyl)indoline has been used in various scientific research applications, including materials science, biology, and medicine. In materials science, 1-(2,5-dimethylbenzoyl)indoline has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biology, 1-(2,5-dimethylbenzoyl)indoline has been used as a fluorescent dye for imaging cellular structures and as a biosensor for the detection of biomolecules. In medicine, 1-(2,5-dimethylbenzoyl)indoline has been investigated for its potential as a diagnostic tool for cancer and as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPYBJFGBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(2,5-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)




